molecular formula C5H3N3S B186516 Pyrimidin-2-yl thiocyanate CAS No. 89283-87-4

Pyrimidin-2-yl thiocyanate

Cat. No. B186516
CAS RN: 89283-87-4
M. Wt: 137.16 g/mol
InChI Key: RTSBUFRXTFPHEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrimidin-2-yl thiocyanate is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields.

Mechanism Of Action

The mechanism of action of pyrimidin-2-yl thiocyanate varies depending on its application. In medicinal chemistry, pyrimidin-2-yl thiocyanate has been shown to inhibit various enzymes and proteins, including histone deacetylases, tubulin, and acetylcholinesterase. In materials science, pyrimidin-2-yl thiocyanate has been used as a ligand to form coordination complexes with metal ions. In agriculture, pyrimidin-2-yl thiocyanate has been shown to have insecticidal and fungicidal properties.

Biochemical And Physiological Effects

Pyrimidin-2-yl thiocyanate has been shown to have various biochemical and physiological effects, depending on its application. In medicinal chemistry, pyrimidin-2-yl thiocyanate has been shown to induce apoptosis and cell cycle arrest in cancer cells. In materials science, pyrimidin-2-yl thiocyanate has been shown to have luminescent properties. In agriculture, pyrimidin-2-yl thiocyanate has been shown to have toxic effects on insects and fungi.

Advantages And Limitations For Lab Experiments

Pyrimidin-2-yl thiocyanate has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Another advantage is that it has a wide range of potential applications. However, one limitation is that it can be toxic and hazardous to handle, requiring proper safety precautions. Another limitation is that its mechanism of action may not be fully understood, requiring further research.

Future Directions

There are several future directions for the study of pyrimidin-2-yl thiocyanate. One direction is to investigate its potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. Another direction is to explore its potential as a building block for the synthesis of new materials with unique properties. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity.

Synthesis Methods

Pyrimidin-2-yl thiocyanate can be synthesized using a variety of methods, including the reaction of pyrimidine-2-thiol with thiophosgene or the reaction of pyrimidine-2-thiol with cyanogen bromide followed by reaction with ammonium thiocyanate. The synthesis process involves several steps, including the purification of the intermediate products and the final compound.

Scientific Research Applications

Pyrimidin-2-yl thiocyanate has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, pyrimidin-2-yl thiocyanate has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and tuberculosis. In materials science, pyrimidin-2-yl thiocyanate has been used as a building block for the synthesis of various materials, including metal-organic frameworks and luminescent materials. In agriculture, pyrimidin-2-yl thiocyanate has been studied for its potential use as a pesticide.

properties

IUPAC Name

pyrimidin-2-yl thiocyanate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N3S/c6-4-9-5-7-2-1-3-8-5/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTSBUFRXTFPHEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)SC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00356039
Record name pyrimidin-2-yl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrimidin-2-yl thiocyanate

CAS RN

89283-87-4
Record name pyrimidin-2-yl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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